molecular formula C18H22ClNO2 B1437569 N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline CAS No. 1040685-78-6

N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline

Cat. No.: B1437569
CAS No.: 1040685-78-6
M. Wt: 319.8 g/mol
InChI Key: XJVRHAHZUSYOIC-UHFFFAOYSA-N
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Description

N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a butoxy group attached to a benzyl moiety, a chloro substituent, and a methoxy group on the aromatic ring

Scientific Research Applications

N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline typically involves a multi-step process. One common method includes the reaction of 2-butoxybenzyl chloride with 3-chloro-4-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Mechanism of Action

The mechanism of action of N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Butoxybenzyl)-3-chloro-4-methylaniline: Similar structure but with a methyl group instead of a methoxy group.

    N-(2-Butoxybenzyl)-3-chloro-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.

    N-(2-Butoxybenzyl)-3-chloro-4-hydroxyaniline: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline is unique due to the specific combination of substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the butoxy, chloro, and methoxy groups can confer distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(2-butoxyphenyl)methyl]-3-chloro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-3-4-11-22-17-8-6-5-7-14(17)13-20-15-9-10-18(21-2)16(19)12-15/h5-10,12,20H,3-4,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVRHAHZUSYOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CNC2=CC(=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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